8-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-Chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic compound belonging to the class of chromanone derivatives. These compounds are known for their diverse biological and pharmaceutical activities. The structure of this compound includes a chromanone core with various substituents, making it a versatile molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid, followed by further functionalization to introduce the desired substituents . Another approach includes the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
8-Chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its effects on various cellular processes.
Medicine: It has potential therapeutic applications due to its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it could act as an inhibitor of tyrosine kinases, which are involved in the regulation of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4-one
- 8-Chloro-7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4-one
- 8-Chloro-7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4-one
Uniqueness
8-Chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the 4-fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C20H14ClFO4 |
---|---|
Molecular Weight |
372.8 g/mol |
IUPAC Name |
8-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C20H14ClFO4/c21-16-8-15-13-2-1-3-14(13)20(24)26-18(15)9-19(16)25-10-17(23)11-4-6-12(22)7-5-11/h4-9H,1-3,10H2 |
InChI Key |
RDZKIHXRXANLII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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